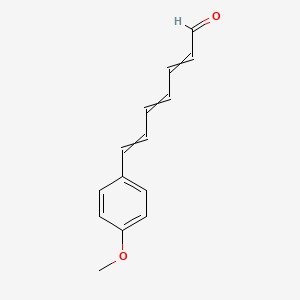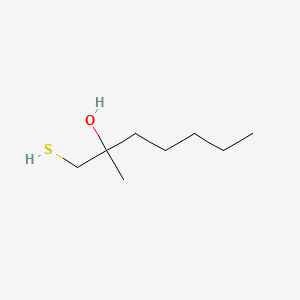
2-Methyl-1-sulfanylheptan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-sulfanylheptan-2-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a sulfanyl group (-SH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-sulfanylheptan-2-OL typically involves the reaction of 2-methyl-1-heptene with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the sulfanyl group to the double bond of the alkene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-sulfanylheptan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanyl group can be reduced to form a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-sulfanylheptan-2-one.
Reduction: Formation of 2-Methyl-1-heptanethiol.
Substitution: Formation of 2-Methyl-1-chloroheptan-2-OL.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-sulfanylheptan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-sulfanylheptan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, which contribute to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-heptanol: Similar structure but lacks the sulfanyl group.
2-Methyl-1-heptanethiol: Similar structure but lacks the hydroxyl group.
2-Methyl-1-chloroheptan-2-OL: Similar structure but has a chloro group instead of the sulfanyl group.
Uniqueness
2-Methyl-1-sulfanylheptan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54555-56-5 |
|---|---|
Molekularformel |
C8H18OS |
Molekulargewicht |
162.30 g/mol |
IUPAC-Name |
2-methyl-1-sulfanylheptan-2-ol |
InChI |
InChI=1S/C8H18OS/c1-3-4-5-6-8(2,9)7-10/h9-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
WYNVDWJTEBCQPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)

![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
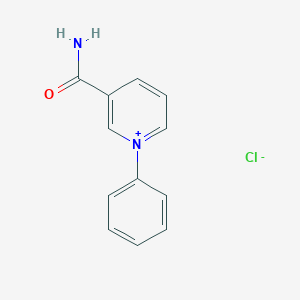

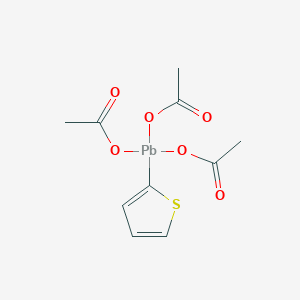
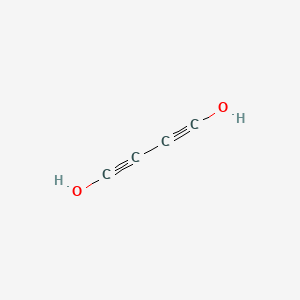
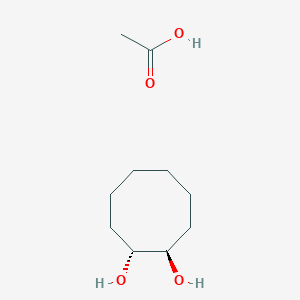
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
